N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a xanthene core, a thiazole ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2,4-difluoroaniline with a suitable thioamide under acidic conditions.
Xanthene Core Synthesis: The xanthene core is often prepared via the condensation of resorcinol with phthalic anhydride in the presence of a strong acid like sulfuric acid.
Coupling Reaction: The final step involves coupling the thiazole derivative with the xanthene core using a carboxylation reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the xanthene core, potentially converting it to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the thiazole ring can participate in hydrogen bonding and other interactions. The xanthene core contributes to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide
- N-(4-fluorophenyl)-2-bromo-benzamide
- Acetamide, N-(2,4-difluorophenyl)-
Uniqueness
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a thiazole ring, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group further enhances its reactivity and potential as a pharmaceutical agent.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C23H14F2N2O2S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H14F2N2O2S/c24-13-9-10-14(17(25)11-13)18-12-30-23(26-18)27-22(28)21-15-5-1-3-7-19(15)29-20-8-4-2-6-16(20)21/h1-12,21H,(H,26,27,28) |
InChI Key |
JOTROAABIXJNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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